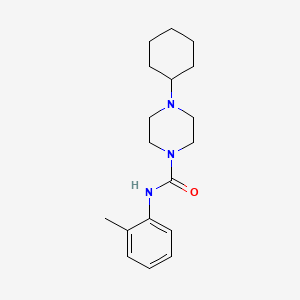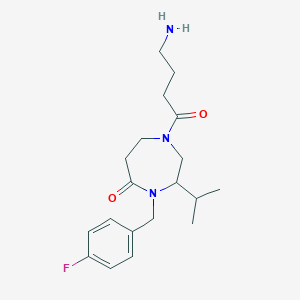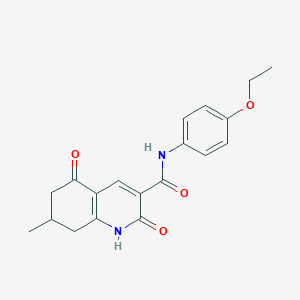
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological processes.
Wirkmechanismus
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide acts as an NMDA receptor antagonist by binding to the receptor and preventing the binding of glutamate, which is a neurotransmitter that activates the receptor. By blocking the activity of NMDA receptors, this compound can affect various biological processes that are regulated by these receptors.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the release of various neurotransmitters, such as dopamine and acetylcholine. This compound has also been found to modulate the activity of ion channels, which are important for the transmission of electrical signals in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its ability to selectively block the activity of NMDA receptors. This allows researchers to study the role of these receptors in various biological processes without affecting other receptors or neurotransmitters. However, one limitation of using this compound is that it can be toxic at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of research is the development of new compounds that can selectively target NMDA receptors. Another area of research is the study of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 2-methylphenylpiperazine in the presence of a carboxylic acid derivative. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study the nervous system. It has been found to act as an NMDA receptor antagonist, which means it can block the activity of these receptors in the brain. This property has been used to study the role of NMDA receptors in various biological processes, such as learning and memory.
Eigenschaften
IUPAC Name |
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQORLBUHRSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)
